5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid
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Overview
Description
It has a carboxy group at position 1, an oxo group at position 5, and hydroxy groups at positions 3 and 6 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid involves several steps. One common method includes the oxidation of cycloheptatriene derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale oxidation reactions with stringent control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to more highly oxidized compounds, while reduction can yield hydroxylated derivatives .
Scientific Research Applications
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
Puberulic Acid: Another derivative of cycloheptatriene with similar structural features.
Tropolone: A related compound with a similar ring structure but different functional groups.
Uniqueness
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22855-63-6 |
---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-oxocyclohepta-1,3,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H6O3/c9-7-3-1-2-6(4-5-7)8(10)11/h1-5H,(H,10,11) |
InChI Key |
LDJBJXRAHZSWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC(=C1)C(=O)O |
Origin of Product |
United States |
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